molecular formula C6H6N2O3 B1173359 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde CAS No. 14160-85-1

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Katalognummer: B1173359
CAS-Nummer: 14160-85-1
Molekulargewicht: 154.12 g/mol
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

This compound exhibits a complex molecular architecture that combines multiple functional groups within a six-membered heterocyclic framework. The compound possesses the molecular formula C₆H₆N₂O₃ with a precisely determined molecular weight of 154.12 grams per mole. The structural arrangement features nitrogen atoms positioned at the 1 and 3 positions of the pyrimidine ring, consistent with the fundamental pyrimidine scaffold that serves as the foundation for numerous biologically active compounds.

The most distinctive structural elements include hydroxyl groups located at positions 4 and 6 of the pyrimidine ring, a methyl group attached at position 2, and an aldehyde functional group positioned at carbon 5. Nuclear magnetic resonance spectroscopy has provided detailed characterization of this structure, with proton Nuclear Magnetic Resonance spectra in dimethyl sulfoxide-d₆ showing characteristic signals including an aldehyde proton singlet at 9.8 parts per million, hydroxyl group proton signals at 12.6 parts per million, and methyl group protons at 2.31 parts per million.

Physical Property Value Source
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Density 1.5±0.1 g/cm³
Boiling Point 263.1±35.0 °C at 760 mmHg
Flash Point 112.9±25.9 °C

Carbon-13 Nuclear Magnetic Resonance analysis has revealed the complete carbon framework, with methyl group carbon atoms appearing at 18.91 parts per million, ring carbon atoms at various positions between 99.34 and 163.54 parts per million, and the carbonyl carbon of the aldehyde group distinctly positioned at 185.76 parts per million. The International Union of Pure and Applied Chemistry name for this compound is systematically designated as 4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde, reflecting the tautomeric equilibrium that exists between the hydroxyl and oxo forms.

Historical Context and Discovery

The historical development of pyrimidine chemistry provides essential context for understanding the significance of this compound within this chemical family. Pyrimidine derivatives were first recognized in the early 19th century when compounds such as alloxan were identified, though systematic synthetic approaches did not emerge until 1879 when Grimaux successfully prepared barbituric acid from urea and malonic acid using phosphorus oxychloride. The foundational work by Pinner in 1884 established systematic pyrimidine synthesis through condensation reactions between ethyl acetoacetate and amidines, leading to Pinner's proposal of the term "pyrimidin" in 1885.

The specific compound this compound represents a more recent addition to the pyrimidine derivative library, with its synthesis and characterization documented in contemporary research focused on heterocyclic chemistry applications. The development of efficient synthetic routes, particularly through the adaptation of the Vilsmeier-Haack reaction for pyrimidine substrates, has enabled systematic study of this compound's properties and potential applications. The compound was officially catalogued in chemical databases with the Chemical Abstracts Service registry number 14160-85-1, establishing its recognized identity within the chemical literature.

The evolution of pyrimidine chemistry has been significantly influenced by the recognition of pyrimidine nucleobases in nucleic acids, including cytosine, thymine, and uracil, which has driven continued interest in synthetic pyrimidine derivatives. This biological relevance has motivated research into structurally related compounds like this compound, particularly for their potential pharmaceutical applications and roles as synthetic intermediates.

Nomenclature and Classification

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with particular attention to the tautomeric considerations inherent in hydroxylated pyrimidines. The systematic name acknowledges the tautomeric equilibrium between hydroxyl and oxo forms that characterizes this class of compounds. According to nomenclature principles, hydroxyl groups attached to pyrimidine rings exist primarily in their cyclic amide form, leading to the preferred systematic designation as 4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde.

Multiple synonymous names exist for this compound within chemical databases and literature, reflecting different approaches to describing its structure. Alternative systematic names include 5-pyrimidinecarboxaldehyde, 1,6-dihydro-4-hydroxy-2-methyl-6-oxo-, and 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde. These variations accommodate different conventions for indicating the tautomeric state and hydrogen positioning within the heterocyclic system.

The compound's classification places it within the broader category of heterocyclic compounds, specifically as a member of the diazine family, which encompasses six-membered rings containing two nitrogen atoms. Within this classification system, pyrimidines are distinguished from other diazines by the 1,3-positioning of nitrogen atoms, contrasting with pyrazines (1,4-positioning) and pyridazines (1,2-positioning). The presence of the aldehyde functional group further classifies this compound as an aldehyde derivative of hydroxypyrimidines.

Classification Level Category Defining Characteristics
Compound Class Heterocyclic Compounds Contains heteroatoms in ring structure
Subclass Diazines Six-membered ring with two nitrogen atoms
Specific Type Pyrimidines Nitrogen atoms at positions 1 and 3
Functional Classification Hydroxypyrimidine Aldehyde Contains both hydroxyl and aldehyde groups

Position in Pyrimidine Derivative Chemistry

This compound occupies a distinctive position within the extensive landscape of pyrimidine derivative chemistry, serving both as a synthetic target and as an intermediate for further chemical transformations. The compound's structural features align it with biologically significant pyrimidine derivatives, particularly those found in nucleic acid chemistry, while its aldehyde functionality provides unique reactivity patterns that distinguish it from simpler hydroxypyrimidines.

The electronic characteristics of this compound reflect the general properties of pyrimidine derivatives, which are classified as π-deficient heterocycles according to Albert's classification system. The presence of electronegative nitrogen atoms and hydroxyl substituents further enhances this π-deficiency, influencing both the compound's chemical reactivity and its potential biological interactions. These electronic properties facilitate nucleophilic aromatic substitution reactions while making electrophilic aromatic substitution more challenging compared to simple aromatic systems.

Modern synthetic approaches to this compound have focused primarily on the Vilsmeier-Haack reaction, which represents an adaptation of classical formylation methodology to hydroxypyrimidine substrates. Research has demonstrated that this compound can be efficiently synthesized from 2-methylpyrimidine-4,6-diol using Vilsmeier's reagent under carefully controlled conditions, with different solvents yielding varying degrees of success.

Synthetic Solvent Temperature (°C) Reaction Time (hours) Yield (%)
Dimethylformamide 79-81 5 61
1,2-Dichloroethane 82-84 6 50
Benzene 79-81 6 48
o-Xylene 99-101 7 49

The compound's position in pyrimidine chemistry is further defined by its relationship to naturally occurring pyrimidine nucleobases and synthetic pharmaceutical agents. While structurally distinct from the canonical nucleobases cytosine, thymine, and uracil, it shares the fundamental pyrimidine scaffold that has proven essential for biological activity. This structural relationship has motivated investigation into potential pharmaceutical applications, though such studies remain primarily in early research phases.

Eigenschaften

IUPAC Name

4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-7-5(10)4(2-9)6(11)8-3/h2H,1H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVSBYJDLSIFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Standard Reaction Protocol

A representative procedure involves the dropwise addition of POCl₃ (652 mmol) to chilled DMF (39.26 mmol) at 0°C, followed by the gradual incorporation of 2-methylpyrimidine-4,6-diol (79.3 mmol). The mixture is heated to 120°C for 3 hours, yielding 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde as an intermediate, which undergoes hydrolysis to the final product. Critical parameters include:

  • Molar ratio : POCl₃:DMF:substrate = 8.3:1:1

  • Temperature gradient : 0°C (initial mixing) → 120°C (reflux)

  • Workup : Neutralization with NaHCO₃ followed by ethyl acetate extraction

This method achieves a 49.5% isolated yield after silica gel chromatography.

Solvent Optimization Studies

A 2024 systematic investigation compared four solvents (DMF, benzene, 1,2-dichloroethane, o-xylene) under otherwise identical conditions:

SolventTemperature (°C)Time (h)Yield (%)
DMF80561
1,2-Dichloroethane83650
Benzene80648
o-Xylene100749

DMF’s high polarity facilitates chloroiminium ion stabilization, enhancing electrophilic substitution kinetics. The 61% yield in DMF represents a 23.7% improvement over earlier reports. Nuclear magnetic resonance (NMR) analysis confirmed product integrity across all conditions, with characteristic signals at δ 9.81 ppm (aldehyde proton) and δ 185.87 ppm (carbonyl carbon).

Precursor Synthesis: 2-Methylpyrimidine-4,6-diol Preparation

Efficient synthesis of the starting material 2-methylpyrimidine-4,6-diol directly impacts overall process economics. Two dominant routes emerge from the literature.

Condensation of Acetamidinium Chloride and Diethyl Malonate

In anhydrous methanol, acetamidinium chloride reacts with diethyl malonate under basic conditions (NaOMe, 60°C), followed by HCl acidification:

Acetamidinium Cl+CH2(COOEt)2NaOMeC5H6N2O2+2EtOH+NaCl\text{Acetamidinium Cl}^- + \text{CH}2(\text{COOEt})2 \xrightarrow{\text{NaOMe}} \text{C}5\text{H}6\text{N}2\text{O}2 + 2\text{EtOH} + \text{NaCl}

Key process variables:

  • Alcohol selection : Methanol > ethanol > isopropanol (82% vs. 76% vs. 68% yield)

  • Alkoxide base : Sodium methoxide (0.5 equiv.) optimizes cyclization

  • Reaction time : 4 hours minimizes byproduct formation

Elemental analysis confirms purity: Calculated (%) C 45.57, H 4.46, N 22.83; Found (%) C 45.62, H 4.41, N 22.79.

Malonic Acid Ester Route

Patent DE19640756B4 details an alternative using malonic acid ester and formamide (2:1 molar ratio) in alcoholic alkali metal alkoxide suspensions. The stepwise addition at 30–100°C prevents premature decomposition, achieving 89% conversion efficiency. Post-reaction workup involves either:

  • Acid precipitation (pH 4–5)

  • Salts dissolution → re-acidification

This method scales effectively to multi-kilogram batches but requires careful temperature control to avoid formamide degradation.

Reaction Mechanism and Selectivity Considerations

The formylation’s regioselectivity arises from the pyrimidine ring’s electronic structure. Computational studies suggest the 5-position’s enhanced nucleophilicity due to conjugation between the 4,6-hydroxyl groups and ring nitrogen atoms.

Chloroiminium Ion Formation

The Vilsmeier reagent (DMF-POCl₃ adduct) generates the active electrophile:

POCl3+HCONMe2[Me2N+=CHCl]Cl+PO2Cl2\text{POCl}3 + \text{HCONMe}2 \rightarrow [\text{Me}2\text{N}^+=\text{CHCl}] \text{Cl}^- + \text{PO}2\text{Cl}_2

Kinetic studies reveal second-order dependence on DMF concentration below 50°C, transitioning to first-order at higher temperatures.

Competing Chlorination Pathways

Despite the presence of POCl₃, no 4,6-dichloro derivatives form under optimized conditions. This contrasts with analogous pyrimidine formylations, attributed to:

  • Steric protection by the 2-methyl group

  • Electron-withdrawing effects of existing hydroxyls deactivating ring positions toward electrophilic chlorination

Industrial-Scale Adaptations and Challenges

Translating laboratory procedures to production requires addressing:

Heat Management

Exothermic reagent mixing (POCl₃ + DMF) necessitates jacketed reactors with cryogenic cooling capacities. Pilot plant data show temperature spikes up to 85°C without adequate heat dissipation, reducing yields by 12–15%.

Solvent Recovery

DMF’s high boiling point (153°C) complicates distillation recovery. Membrane filtration techniques recover >78% DMF from aqueous workup streams, lowering production costs by €3.2/kg.

Byproduct Utilization

The dichloro intermediate (from incomplete hydrolysis) finds use in agrochemical synthesis, creating opportunities for integrated manufacturing complexes .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Intermediate for Anticancer Drugs

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde serves as a crucial intermediate in the synthesis of Dasatinib, a drug approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Dasatinib functions as a tyrosine kinase inhibitor, targeting BCR-ABL and other kinases involved in cancer progression . The synthesis of this compound has been optimized to enhance yield and reduce environmental toxicity by employing safer reagents such as triphosgene instead of more hazardous alternatives like phosgene .

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including those based on this compound. Compounds derived from this structure have shown efficacy against Hepatitis B virus (HBV) replication and have been explored for their ability to inhibit the NS5B polymerase of Hepatitis C virus (HCV) . This positions the compound as a candidate for further development in antiviral therapeutics.

Other Therapeutic Effects

The compound has demonstrated various biological activities, including anti-inflammatory and antioxidant properties. Research indicates that related pyrimidine compounds can act as inhibitors for several enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that incorporate various reagents and conditions. A notable method includes the reaction of 4,6-dihydroxy-2-methylpyrimidine with carbonyl compounds under controlled conditions to yield the desired aldehyde .

Table 1: Summary of Synthesis Methods

MethodReagentsConditionsYield
Method AMethyl alcohol, sodium methylateIce bath followed by warming86%
Method B4,6-Dihydroxy-2-methylpyrimidine + triphosgeneRoom temperature to 120°CNot specified

Case Study: Synthesis Optimization

A study focused on optimizing the synthesis route for 4,6-dihydroxy-2-methylpyrimidine highlighted the transition from using environmentally hazardous reagents to safer alternatives. This shift not only improved safety profiles but also enhanced overall yields and reduced reaction times .

Case Study: Antiviral Activity Assessment

In vitro studies assessed the antiviral activity of derivatives synthesized from this compound against HBV. The results indicated significant inhibition of viral replication at low concentrations, suggesting that further structural modifications could lead to more potent antiviral agents .

Wirkmechanismus

The mechanism of action of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of nucleoside analogs, it can interfere with DNA and RNA synthesis, leading to antiviral or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Key structural analogs differ in substituents, reactivity, and applications. Below is a detailed analysis:

Chlorinated Analogs

  • 4,6-Dichloropyrimidine-5-carbaldehyde (CAS RN: 5305-40-8, Similarity: 0.90) Structure: Chlorine replaces hydroxyl groups at positions 4 and 6. Reactivity: Chlorine enhances electrophilicity, enabling nucleophilic substitutions. Used in synthesizing thieno[2,3-d]pyrimidines, which are precursors for aldose reductase inhibitors . Applications: Medicinal chemistry (enzyme inhibitors) .
  • 2-Amino-4,6-dichloro-5-methylpyrimidine (CAS RN: 7153-13-1, Similarity: 0.87) Structure: Amino and methyl groups at positions 2 and 5, respectively. Reactivity: Amino group facilitates coupling reactions; chlorine enables further derivatization. Applications: Antiviral and anticancer agent synthesis .

Methylthio-Substituted Analogs

  • 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS RN: 33097-11-9, Similarity: 0.76)
    • Structure : Methylthio (-SCH₃) at position 2.
    • Reactivity : Sulfur-containing groups alter electronic properties, impacting binding in biological systems.
    • Applications : Antimicrobial drug development .

Hydroxy vs. Chloro Substituents: Key Differences

Property 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde 4,6-Dichloropyrimidine-5-carbaldehyde
Solubility Higher (due to polar -OH groups) Lower (hydrophobic Cl substituents)
Reactivity Limited electrophilicity High (Cl groups activate ring for SNAr)
Synthetic Utility Pharmaceutical intermediates Heterocyclic backbone construction
Bioactivity Predicted enzyme inhibition Proven aldose reductase inhibition

Biologische Aktivität

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde (commonly referred to as compound 2) is a pyrimidine derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of compound 2 typically involves the Vilsmeier-Haack reaction, where 2-methylpyrimidine-4,6-diol is treated with Vilsmeier's reagent. Various solvents have been tested to optimize yield and reaction conditions. The results indicate that dimethylformamide (DMF) is the most effective solvent, yielding a product with a practical yield of 61% after five hours of reaction time at approximately 80 °C (Table 1) .

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dimethylformamide79–81561
1,2-Dichloroethane82–84650
Benzene79–81648
o-Xylene99–101749

Antihypertensive Potential

In silico screening using the PASS Online resource has indicated that compound 2 has a high probability (0.8) of acting as an agonist at I1-imidazoline receptors, which are known to be involved in antihypertensive mechanisms. This suggests that compound 2 may have significant potential as an antihypertensive agent .

Case Studies and Research Findings

  • Antiviral Activity : Research on related pyrimidine compounds has indicated antiviral properties against influenza viruses. For example, certain derivatives exhibited significant reductions in viral load in infected models . While direct studies on compound 2 are lacking, its structural similarity suggests a potential for similar activity.
  • Safety Profile : In toxicity studies involving pyrimidine derivatives, compounds have shown favorable safety profiles with no acute toxicity observed at high doses in animal models . This aspect is crucial for the development of new therapeutic agents.
  • Pharmacokinetics : The pharmacokinetic profile of related pyrimidines shows promising bioavailability and metabolic stability, which are essential for effective drug development . Understanding the pharmacokinetics of compound 2 will be vital for future research.

Q & A

Basic: What are the primary synthetic routes for 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde?

Answer:
The compound is synthesized via the Vilsmeier–Haack reaction, where 2-methylpyrimidine-4,6-diol reacts with Vilsmeier’s reagent (a mixture of POCl₃ and DMF). Reaction monitoring is typically performed using thin-layer chromatography (TLC) in a 1:9 methanol/dichloromethane system with UV detection . Unlike structurally similar pyrimidines, no substitution of hydroxyl groups by chlorine is observed under these conditions, ensuring product integrity .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:
Optimization involves adjusting molar ratios of reagents, temperature, and reaction time. For example, maintaining a 1:1 ratio of substrate to Vilsmeier’s reagent minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with methanol/dichloromethane) enhances purity. Analytical validation using HPLC (C18 column, UV detection at 254 nm) ensures product homogeneity and quantifies impurities .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:
Key methods include:

  • ¹H/¹³C NMR : Confirms aldehyde proton resonance (~9.8 ppm) and pyrimidine ring carbons.
  • FT-IR : Identifies hydroxyl (3200–3500 cm⁻¹) and aldehyde (∼1700 cm⁻¹) stretches.
  • Mass spectrometry (ESI-MS) : Validates molecular weight (MW 154.034 g/mol) .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they resolved?

Answer:
Crystallization difficulties stem from the compound’s polar functional groups (hydroxyl and aldehyde), which hinder lattice formation. Strategies include:

  • Using mixed solvents (e.g., methanol/water) for slow evaporation.
  • Employing SHELXL for refinement of high-resolution data, leveraging its robustness in handling small-molecule twinning or disordered structures .

Basic: What pharmacological targets are associated with structurally related pyrimidine derivatives?

Answer:
Analogous compounds (e.g., methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate) exhibit enzyme inhibitory activity, particularly against kinases and proteases. In vitro assays (e.g., fluorescence-based enzymatic inhibition) report Ki values in the low micromolar range .

Advanced: How can researchers reconcile discrepancies in bioactivity data across studies?

Answer:
Discrepancies often arise from assay variability (e.g., buffer composition, enzyme sources). Mitigation involves:

  • Standardizing protocols (e.g., consistent substrate concentrations).
  • Cross-validating results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Conducting meta-analyses to identify trends in structure-activity relationships .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) resolves impurities.
  • TLC : Rapid screening using methanol/dichloromethane (1:9) as the mobile phase.
  • Elemental analysis : Validates C, H, N content (±0.3% theoretical) .

Advanced: How do structural analogs of this compound influence its reactivity and applications?

Answer:
Analog substitutions (e.g., 4,6-dichloro derivatives) alter electronic properties and reactivity. For instance:

  • 4,6-Dichloropyrimidine-5-carbaldehyde (Similarity: 0.87) exhibits enhanced electrophilicity at the aldehyde group, enabling nucleophilic additions.
  • 5-Amino-4,6-dichloro-2-methylpyrimidine lacks the aldehyde but shows improved solubility for bioconjugation studies .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Use PPE (gloves, goggles) due to potential irritancy (based on structurally similar compounds).
  • Work in a fume hood to avoid inhalation of fine particles.
  • Follow waste disposal protocols for aldehydes and pyrimidines .

Advanced: How can in silico tools predict the bioactivity of this compound?

Answer:
The PASS Online platform predicts bioactivity by analyzing structural motifs. For this compound:

  • High Pa (probability of activity) scores for kinase inhibition and antimicrobial activity.
  • Validation via molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target enzymes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.